molecular formula C17H20N2O4S B2757579 N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide CAS No. 2361755-12-4

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide

Cat. No. B2757579
CAS RN: 2361755-12-4
M. Wt: 348.42
InChI Key: IBIQLQMXBUHFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide, also known as EMA401, is a novel drug candidate that has shown promising results in the treatment of chronic neuropathic pain. It is a small molecule that selectively targets the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways.

Mechanism of Action

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide selectively targets the AT2 receptor, which is expressed in the peripheral nervous system and is involved in the regulation of pain signaling pathways. Activation of the AT2 receptor leads to the inhibition of pain transmission and the promotion of nerve regeneration, which may contribute to the analgesic effects of N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide.
Biochemical and Physiological Effects:
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been shown to reduce pain sensitivity in animal models of neuropathic pain by inhibiting the activity of pain-sensing neurons. It also promotes nerve regeneration, which may help to restore normal nerve function and reduce pain. In clinical trials, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been found to be safe and well-tolerated, with no significant side effects reported.

Advantages and Limitations for Lab Experiments

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for the AT2 receptor, as well as its ability to cross the blood-brain barrier. However, its relatively short half-life and low solubility may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and prolong its half-life. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. Finally, there is a need for further clinical trials to evaluate its effectiveness in other types of neuropathic pain, as well as its long-term safety and efficacy.

Synthesis Methods

The synthesis of N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide involves the reaction of 2-ethoxy-5-methylsulfonylbenzenamine with 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial production.

Scientific Research Applications

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been extensively studied for its potential use in the treatment of chronic neuropathic pain. Several preclinical studies have demonstrated its efficacy in reducing pain sensitivity in animal models of neuropathic pain. In a phase II clinical trial, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide was found to be safe and well-tolerated, and showed significant pain reduction in patients with post-herpetic neuralgia. Further clinical trials are underway to evaluate its effectiveness in other types of neuropathic pain.

properties

IUPAC Name

N-[4-[(2-ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-10-5-12(2)11-17(16)24(21,22)19-15-8-6-14(7-9-15)18-13(3)20/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIQLQMXBUHFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.